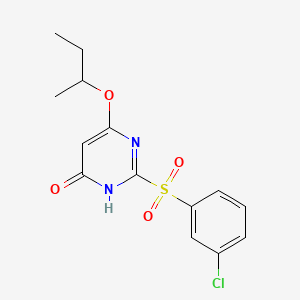

4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)-

Description

The compound 4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)- (hereafter referred to as the target compound) is a pyrimidinone derivative characterized by a sulfonyl group at the 2-position and a branched alkoxy group at the 6-position. This structure is distinct from simpler pyrimidinones due to its dual functionalization, making it relevant for medicinal chemistry and drug development, particularly in targeting enzymes or receptors sensitive to aryl sulfonyl groups .

Properties

CAS No. |

284681-80-7 |

|---|---|

Molecular Formula |

C14H15ClN2O4S |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

4-butan-2-yloxy-2-(3-chlorophenyl)sulfonyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H15ClN2O4S/c1-3-9(2)21-13-8-12(18)16-14(17-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |

InChI Key |

JAGUNJXHEZIXFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a base such as potassium carbonate.

Sulfonylation: The 3-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butoxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

Oxidation: Formation of sec-butyl ketone or sec-butyl carboxylic acid derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonyl group suggests potential interactions with sulfhydryl-containing enzymes or proteins.

Comparison with Similar Compounds

Substituent Analysis at the 2-Position

The 2-position of the pyrimidinone ring is critical for modulating electronic and steric properties. The target compound features a 3-chlorophenylsulfonyl group, which contrasts with analogs bearing thio-, amino-, or other aryl substituents:

Key Findings :

Substituent Analysis at the 6-Position

The 6-position alkoxy group influences solubility and metabolic stability. The target compound’s 1-methylpropoxy (sec-butoxy) group is compared to other alkoxy or alkyl substituents:

Key Findings :

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, thio or amino groups (e.g., in ) donate electron density, altering tautomeric equilibria and redox properties.

- Steric Hindrance : The 3-chlorophenyl group introduces ortho-substitution steric effects, which may limit rotational freedom compared to para-substituted analogs (e.g., 4-fluorophenyl in ).

Biological Activity

4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidinone core with a sulfonyl group attached to a chlorophenyl moiety and an alkoxy group. Its chemical structure can be represented as follows:

- IUPAC Name : 4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)-

- Molecular Formula : C13H14ClN3O3S

- CAS Number : 338795-07-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cancer cell lines and other biological systems.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to 4(1H)-Pyrimidinone derivatives. For instance, pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor growth and proliferation.

- Mechanism of Action : The compound is believed to exert its effects by inhibiting enzymes involved in cell cycle regulation and apoptosis. Specifically, it may target kinases that are crucial for cancer cell survival.

Case Studies

-

Study on Cytotoxicity :

- A study examined the cytotoxic effects of various pyrimidinone derivatives, including those with similar substituents. Results indicated that modifications at the sulfonyl and alkoxy positions significantly influenced cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).

- Table 1 summarizes the cytotoxic effects of different derivatives:

Compound Cell Line IC50 (µM) Compound A HeLa 12.5 Compound B MCF-7 8.0 4(1H)-Pyrimidinone HeLa 15.0 -

In Vivo Studies :

- Another study focused on the in vivo efficacy of similar compounds in tumor-bearing mice models. The results showed significant tumor reduction compared to control groups.

- The study highlighted the importance of the chlorophenyl group in enhancing bioavailability and therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4(1H)-Pyrimidinone is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics but may exhibit moderate toxicity at higher doses.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments indicate potential hepatotoxicity at elevated concentrations, necessitating further investigation into safe dosage ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.